molecular formula C9H4BrCl2NS B11806038 2-(4-Bromophenyl)-4,5-dichlorothiazole

2-(4-Bromophenyl)-4,5-dichlorothiazole

Cat. No.: B11806038
M. Wt: 309.01 g/mol
InChI Key: TYZGNYJLDAQWGW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5-dichlorothiazole (CAS 1355231-32-1) is a high-purity brominated and chlorinated thiazole derivative supplied with a minimum assay of 97% . This compound serves as a versatile and valuable synthetic intermediate in advanced chemical research and development. The molecular structure incorporates a 4-bromophenyl group at the 2-position of the thiazole ring and chlorine atoms at the 4- and 5-positions, giving it multiple sites for further functionalization. The bromophenyl moiety makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems. Simultaneously, the dichlorothiazole core is a privileged structure in medicinal chemistry and materials science, often investigated for its potential biological activity and electronic properties. Researchers value this compound for constructing novel molecular scaffolds, particularly in developing pharmaceuticals, agrochemicals, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrCl2NS

Molecular Weight

309.01 g/mol

IUPAC Name

2-(4-bromophenyl)-4,5-dichloro-1,3-thiazole

InChI

InChI=1S/C9H4BrCl2NS/c10-6-3-1-5(2-4-6)9-13-7(11)8(12)14-9/h1-4H

InChI Key

TYZGNYJLDAQWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)Br

Origin of Product

United States

Synthetic Pathways to 2 4 Bromophenyl 4,5 Dichlorothiazole and Its Direct Precursors

Established Methodologies for 4,5-Dichlorothiazole (B13880855) Core Synthesis

The formation of the 4,5-dichlorothiazole core is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: the cyclization of precursors already containing the necessary chlorine atoms, or the post-cyclization halogenation of a pre-formed thiazole (B1198619) ring.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwhiterose.ac.uk This reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net While the classical Hantzsch synthesis is versatile, modifications are often necessary to accommodate the synthesis of halogenated thiazoles.

One approach involves utilizing chlorinated starting materials. For instance, the reaction of a thioamide with a chlorinated α-haloketone can directly yield a chlorinated thiazole derivative. The reaction conditions for Hantzsch synthesis can be optimized to improve yields, with studies exploring various solvents, temperatures, and the use of catalysts. mdpi.comresearchgate.net For example, solvent-free conditions and the use of reusable catalysts like silica-supported tungstosilicic acid have been shown to produce Hantzsch thiazole derivatives in good to excellent yields. mdpi.comresearchgate.net

Another important cyclization route is the Cook-Heilbron synthesis, which utilizes α-aminonitriles as starting materials. bepls.com

Halogenation Strategies for 4,5-Dichlorination

Direct halogenation of a pre-formed thiazole ring is another viable strategy for obtaining the 4,5-dichloro- core. The reactivity of the thiazole ring towards electrophilic substitution is dependent on the substituents already present. bepls.com Generally, electrophilic attack is favored at the C5 position. bepls.com However, achieving dichlorination at both the C4 and C5 positions can be challenging and may require specific halogenating agents and reaction conditions.

Studies on the halogenation of 2-aminothiazoles have shown that bromination can occur, and this methodology can be extended to chlorination. nih.gov The choice of halogenating agent is crucial. For instance, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of aromatic systems. The optimization of these reactions involves careful control of stoichiometry, temperature, and reaction time to achieve the desired dichlorinated product while minimizing side reactions. researchgate.net

Approaches for Introducing the 4-Bromophenyl Moiety at C2

The introduction of the 4-bromophenyl group at the C2 position of the thiazole ring can be accomplished either by incorporating it into one of the starting materials for the cyclization reaction or by attaching it to a pre-formed thiazole ring through carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation Methodologies (e.g., Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to attach aryl groups to heterocyclic rings. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (such as a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base, is a particularly common method. sigmaaldrich.com In the context of synthesizing 2-(4-Bromophenyl)-4,5-dichlorothiazole, this could involve the coupling of a 2-halo-4,5-dichlorothiazole with 4-bromophenylboronic acid.

The optimization of Suzuki-Miyaura coupling reactions is critical for achieving high yields and involves the careful selection of the palladium catalyst, ligand, base, and solvent. nih.govnih.gov Different palladium sources and ligands, such as SPhos and XPhos, have been shown to be effective for the coupling of nitrogen-rich heterocycles. sigmaaldrich.com The choice of solvent can also significantly impact the selectivity and efficiency of the reaction. nih.govrsc.org

The Stille coupling, which employs organotin reagents, is another valuable cross-coupling methodology for this purpose. sigmaaldrich.com Direct C-H arylation, a more recent development, offers an alternative route by directly coupling an arylboronic acid with a C-H bond on the thiazole ring, often facilitated by a silver(I) catalyst. nih.gov

Condensation and Cycloaddition Routes

The 4-bromophenyl moiety can also be introduced as part of the initial building blocks in a condensation or cycloaddition reaction that forms the thiazole ring. A common approach is the use of 4-bromothiobenzamide (B1270958) as the thioamide component in a Hantzsch-type synthesis. chemhelpasap.com This thioamide can be reacted with a suitable α-dihalo-carbonyl compound or its equivalent to directly form the 2-(4-bromophenyl)thiazole (B1282850) core, which can then be subsequently chlorinated at the 4 and 5 positions if not already present in the starting materials.

For example, the condensation of 4-bromothiobenzamide with a 1,2-dihalo-1,2-di-substituted ethane derivative can lead to the formation of the desired thiazole ring. The specific reaction conditions, such as the choice of solvent and the presence of a base or acid catalyst, can be optimized to improve the yield of the cyclization product. rsc.org

Optimization of Reaction Conditions and Yields

For cyclization reactions like the Hantzsch synthesis, factors such as the concentration of reactants, the type of base or acid used, and the reaction time can significantly influence the outcome. mdpi.comrsc.org Microwave-assisted synthesis has emerged as a technique to accelerate these reactions and often leads to higher yields in shorter timeframes. bepls.com

In the case of cross-coupling reactions, the selection of the palladium catalyst and ligand is paramount. The electronic and steric properties of the ligand can dramatically affect the catalytic activity and selectivity. nih.gov The choice of base is also critical for the efficiency of the transmetalation step in Suzuki-Miyaura couplings. Solvents play a multifaceted role, influencing the solubility of reactants and intermediates, as well as the stability and reactivity of the catalytic species. nih.govrsc.org

The table below summarizes various reaction conditions that have been optimized for different synthetic transformations relevant to the synthesis of 2-aryl-thiazole derivatives.

Reaction TypeReactantsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Hantzsch Thiazole Synthesis 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSiW/SiO2EthanolReflux90 mdpi.com
Hantzsch Thiazole Synthesis α-haloketone, N-monosubstituted thiourea10M HClEthanol8073 rsc.org
Suzuki-Miyaura Coupling 2-halo-thiazole, 4-bromophenylboronic acidPd(PPh3)4, K2CO3Toluene/Water100High sigmaaldrich.com
Direct C-H Arylation Thiazole, 4-bromophenylboronic acidAgNO3, K2S2O8DichloromethaneRoom Temp.Good nih.gov
Condensation α-haloketone, 4-bromothiobenzamide-EthanolRefluxGood chemhelpasap.com

Green Chemistry Principles in the Synthesis of Halogenated Thiazole Derivatives

The synthesis of halogenated thiazole derivatives, a class of compounds with significant biological and material science applications, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of substantial chemical waste. In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into synthetic methodologies for these heterocyclic compounds. bepls.commdpi.com These approaches aim to reduce the environmental impact by focusing on aspects such as the use of safer solvents, alternative energy sources, and the development of highly efficient, atom-economical reactions. bepls.comresearchgate.net

Key green chemistry strategies applied to the synthesis of thiazole derivatives, including halogenated analogues, involve the use of environmentally benign solvents, catalyst-free or recyclable catalyst systems, and energy-efficient reaction protocols.

Eco-Friendly Solvents and Solvent-Free Conditions: A major focus of green synthetic chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water has been successfully employed as a solvent for the synthesis of 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org This approach not only minimizes environmental pollution but also simplifies work-up procedures. bepls.comorganic-chemistry.org Deep eutectic solvents (DESs), such as those based on L-proline and ethylene glycol, are another emerging class of green solvents that have been used for synthesizing thiazolo[5,4-d]thiazoles. mdpi.comnih.gov These solvents are often non-flammable, have low vapor pressure, and can be biodegradable. mdpi.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating the need for a reaction medium, which is a significant step towards a more sustainable process. bepls.comnih.gov

Alternative Catalysts and Reaction Conditions: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com For instance, reusable NiFe2O4 nanoparticles have been utilized as a catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds in aqueous ethanol. researchgate.netacs.org Similarly, a cross-linked chitosan hydrogel has been demonstrated as a recyclable and eco-friendly biocatalyst for synthesizing novel thiazole derivatives. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in catalytic activity, thereby reducing waste and cost. mdpi.com Furthermore, there is a growing interest in developing metal-free synthetic protocols to avoid contamination of the final product with toxic metal residues. organic-chemistry.orgmdpi.com

Energy-Efficient Synthesis: Microwave and ultrasonic irradiation are increasingly used as alternatives to conventional heating. bepls.com These methods often lead to a significant reduction in reaction times, increased product yields, and can enable reactions that are difficult to achieve under classical heating. bepls.commdpi.com For example, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing hydrazinyl thiazoles and thiazolo[5,4-d]thiazoles, with one study reporting an excellent yield of 92% in just 25 minutes. bepls.commdpi.com Ultrasonic irradiation, coupled with the use of green catalysts, also provides a mild and energy-efficient pathway for thiazole synthesis. mdpi.com

The application of these green principles is crucial for the sustainable production of halogenated thiazoles. By focusing on atom economy, minimizing waste, and reducing energy consumption, these modern synthetic strategies offer significant advantages over traditional methods.

Table 1: Comparison of Green Synthetic Methods for Thiazole Derivatives

MethodCatalystSolventEnergy SourceKey AdvantagesYield (%)Reference
Hantzsch Thiazole SynthesisSilica supported tungstosilisic acidNot specified (conventional heating)Conventional Heating / Ultrasonic IrradiationReusable catalyst, one-pot reaction79-90 researchgate.net
Hydrazinyl Thiazole SynthesisNoneSolvent-freeMicrowave (300 W)Catalyst-free, solvent-free, rapidGood to very good bepls.com
Thiazolo[5,4-d]thiazole (B1587360) SynthesisNoneL-proline:ethylene glycol (1:50)Microwave (130 °C)Use of deep eutectic solvent, high yield92 mdpi.comnih.gov
4-Substituted-2-(alkylsulfanyl)thiazole SynthesisNoneWaterRefluxUse of green solvent, simple procedure75-90 bepls.com
2-Aminothiazole (B372263) Synthesisβ-cyclodextrinWaterHeating (50 °C)Mild conditions, use of water as solventHigh organic-chemistry.org
Pyrimidine-Thiazole SynthesisNiFe2O4 NanoparticlesAqueous EthanolNot specifiedReusable catalyst, green solventGood researchgate.netacs.org

Chemical Reactivity and Derivatization of 2 4 Bromophenyl 4,5 Dichlorothiazole

Reactivity at the Halogen Centers (Chlorine at C4, C5; Bromine on Phenyl)

The halogen substituents on both the thiazole (B1198619) and phenyl rings are key to the diverse reactivity of the parent molecule.

The electron-deficient nature of the 4,5-dichlorothiazole (B13880855) ring facilitates nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group, typically a halide ion. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The chlorine atoms at the C4 and C5 positions of the thiazole ring are susceptible to displacement by various nucleophiles. The regioselectivity of these reactions can often be controlled by the reaction conditions. For instance, studies on similar dichlorinated heterocyclic systems have shown that sequential substitution can be achieved, allowing for the introduction of different nucleophiles at each position. researchgate.net

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted thiazole derivatives, respectively. The specific conditions, such as solvent, temperature, and the nature of the nucleophile, play a crucial role in determining the outcome and yield of the reaction.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.edubris.ac.uk The bromine atom on the phenyl ring and the chlorine atoms on the thiazole ring of 2-(4-Bromophenyl)-4,5-dichlorothiazole serve as excellent handles for such transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.govresearchgate.net The bromine on the phenyl ring is generally more reactive than the chlorines on the thiazole ring under standard Suzuki-Miyaura conditions, allowing for selective functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve coupling at the chlorine positions as well. researchgate.netsemanticscholar.org

Stille Coupling: The Stille reaction utilizes organotin reagents and a palladium catalyst to form new carbon-carbon bonds. scispace.com This method is known for its tolerance of a wide range of functional groups. Both the aryl bromide and the chloro groups on the thiazole can participate in Stille cross-coupling reactions, providing a pathway to introduce various alkyl, alkenyl, and aryl substituents. scispace.com

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, can also be employed to modify the molecule at its halogenated positions. The choice of reaction depends on the desired final product and the specific substituent to be introduced.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Thiazoles and Similar Heterocycles

Reaction Type Halide Position Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Aryl-Br Arylboronic acid Pd(PPh₃)₄, base Biaryl system
Suzuki-Miyaura Thiazole-Cl Heteroarylboronic acid Pd catalyst, ligand, base Aryl-heteroaryl thiazole
Stille Aryl-Br/Thiazole-Cl Organostannane Pd catalyst, ligand Variously substituted thiazole
Negishi Thiazole-Br Organozinc reagent Pd(0) catalyst 2-Aryl-4-substituted thiazole lookchem.com

Transformations of the Thiazole Heterocycle and Phenyl Substituent

Beyond direct reactions at the halogen centers, both the thiazole core and the phenyl ring can undergo further transformations.

The 4-bromophenyl group can be functionalized through various aromatic substitution reactions. While the bromine atom itself is a key site for cross-coupling, the phenyl ring can also undergo electrophilic aromatic substitution, although the bromine atom is a deactivating group. The directing effect of the bromine (ortho, para-directing) and the thiazole substituent will influence the position of new substituents.

Furthermore, derivatives obtained from cross-coupling reactions at the bromine position can introduce a wide array of functional groups that can then be further modified. For instance, a cyano group introduced via a Rosenmund-von Braun reaction can be hydrolyzed to a carboxylic acid or reduced to an amine.

The thiazole ring, after initial derivatization, can be subject to further chemical modifications. For example, substituents introduced at the C4 and C5 positions can undergo subsequent reactions. An amino group can be acylated or alkylated, while an introduced ester group can be hydrolyzed or converted to an amide.

In some cases, the thiazole ring itself can participate in cycloaddition reactions or ring-opening and rearrangement reactions under specific conditions, leading to the formation of entirely new heterocyclic systems. researchgate.net

Formation of Polyheterocyclic Systems Incorporating the this compound Scaffold

The strategic functionalization of this compound at its multiple reactive sites makes it a valuable building block for the synthesis of complex polyheterocyclic systems. mdpi.com

By employing sequential cross-coupling and nucleophilic substitution reactions, it is possible to construct fused ring systems. For example, a di-functional nucleophile could react with both chlorine atoms at C4 and C5 to form a new fused ring. Alternatively, a substituent introduced at the C4 position could have a functional group that subsequently reacts with a group at the C5 position or on the phenyl ring to close a new ring.

The synthesis of thiazolo[4,5-g]quinazolines and other fused systems often relies on the step-wise construction of rings, where a substituted thiazole is a key intermediate. mdpi.com The ability to selectively functionalize the different halogen positions of this compound provides a powerful strategy for the controlled synthesis of such complex molecules.

Table 2: Summary of Reactivity and Derivatization

Molecular Part Type of Reaction Key Features Potential Products
Thiazole Ring (C4-Cl, C5-Cl) Nucleophilic Aromatic Substitution Electron-deficient ring, displacement of Cl⁻ Amino-, alkoxy-, thio-thiazoles
Metal-Catalyzed Cross-Coupling Requires specific catalysts for C-Cl activation Aryl-, alkyl-, alkenyl-thiazoles
Phenyl Ring (C-Br) Metal-Catalyzed Cross-Coupling More reactive than C-Cl in many cases Biaryl compounds, functionalized phenyl rings
Electrophilic Aromatic Substitution Directed by Br and thiazole group Substituted phenyl rings
Entire Scaffold Sequential Reactions Stepwise functionalization of different halogens Poly-substituted and complex derivatives
Cyclization/Annulation Reactions Formation of fused heterocyclic systems Thiazolo-quinazolines, etc.

Reaction Mechanisms and Intermediates

The chemical reactivity of this compound is primarily dictated by two distinct reactive sites: the C-Br bond on the phenyl ring and the two C-Cl bonds on the thiazole ring. Reactions at these positions proceed through well-established but different mechanistic pathways. The bromophenyl group typically undergoes palladium-catalyzed cross-coupling reactions, while the dichlorothiazole moiety is susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The bromine atom on the phenyl ring serves as a prime site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific mechanistic studies on this compound are not extensively documented, the mechanism is understood to follow a canonical catalytic cycle applicable to a wide range of aryl halides.

The generally accepted mechanism involves three key elementary steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Palladium(0) complex. This step forms a new Pd(II) intermediate, where the C-Br bond is broken, and new Pd-C and Pd-Br bonds are formed.

Transmetalation : The organopalladium(II) halide intermediate then reacts with an organoboron compound (in the case of Suzuki coupling) that has been activated by a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This sequence allows for the selective modification of the bromophenyl moiety without affecting the dichlorothiazole ring, provided that appropriate reaction conditions are chosen. Studies on similar dihalogenated heteroaromatic systems confirm that selective cross-coupling at one halide over another is feasible. For instance, research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) demonstrated that mono-arylation via Suzuki-Miyaura coupling could be achieved selectively over diarylation by controlling the reaction temperature. nih.gov

Table 1: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

StepIntermediate SpeciesDescription
Oxidative Addition Aryl-Pd(II)-Halide ComplexFormed by the insertion of the Pd(0) catalyst into the C-Br bond of the substrate.
Transmetalation Diorganopalladium(II) ComplexFormed after the transfer of an organic group from the activated boronic acid to the palladium center.
Reductive Elimination Pd(0) Catalyst (Regenerated)The active catalyst is regenerated upon expulsion of the final coupled product.

Nucleophilic Aromatic Substitution (SNAr) on the Dichlorothiazole Ring

The chlorine atoms at the C4 and C5 positions of the thiazole ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic system. These reactions proceed via the nucleophilic aromatic substitution (SNAr) mechanism, which is distinct from SN1 and SN2 pathways.

The SNAr mechanism is a two-step process:

Nucleophilic Addition : A nucleophile attacks one of the chlorine-bearing carbon atoms of the thiazole ring. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiazole ring is temporarily broken in this intermediate.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of a chloride ion (a good leaving group).

This mechanism allows for the substitution of the chloro groups with a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of derivatives. The regioselectivity of the substitution (i.e., whether the C4 or C5 chlorine is replaced first) can be influenced by the reaction conditions and the nature of the nucleophile. In many dihalogenated N-heteroarenes, the halide adjacent to the heteroatom is more reactive nih.gov; however, the electronic environment of the 4,5-dichlorothiazole ring presents a more complex case that may allow for selective functionalization under controlled conditions.

Table 2: Intermediates in the Nucleophilic Aromatic Substitution (SNAr) Pathway

StepIntermediate SpeciesDescription
Addition Meisenheimer-like ComplexA negatively charged, non-aromatic intermediate formed by the addition of the nucleophile to the thiazole ring. The negative charge is delocalized across the system.
Elimination Substituted Thiazole ProductThe aromatic system is regenerated upon the loss of the chloride leaving group.

Spectroscopic and Crystallographic Characterization of 2 4 Bromophenyl 4,5 Dichlorothiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(4-Bromophenyl)-4,5-dichlorothiazole and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides conclusive evidence of the molecular structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, with signals originating exclusively from the 4-bromophenyl ring. The thiazole (B1198619) moiety is fully substituted and lacks protons, thus it will not produce any signals in the ¹H NMR spectrum. The aromatic region would feature a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, typically an AA'BB' system appearing as two distinct doublets. In the related compound, 4-(4-bromophenyl)-2-thiazolamine, the aromatic protons appear as doublets at approximately δ 7.75 ppm and δ 7.54 ppm. rsc.org A similar pattern is anticipated for the title compound.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are expected for the three carbons of the dichlorothiazole ring and the four distinct carbon environments of the 4-bromophenyl ring. Based on data from analogous compounds like 4-(4-bromophenyl)-2-thiazolamine, the chemical shifts for the bromophenyl carbons are expected in the range of δ 120-135 ppm, with the carbon atom bonded to bromine appearing at the lower end of this range. rsc.org The carbons of the thiazole ring (C2, C4, and C5) are expected to resonate at distinct chemical shifts influenced by the electronegative chlorine atoms and the adjacent sulfur and nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Bromophenyl-Thiazole Derivative.
Compound¹H NMR (Aromatic Protons)¹³C NMR (Aromatic Carbons)Reference
4-(4-Bromophenyl)-2-thiazolamine7.75 (d, 2H), 7.54 (d, 2H)168.9 (C=N), 149.1, 134.6, 131.8, 128.0, 120.6, 102.8 rsc.org

While the structure of this compound can largely be determined by 1D NMR, two-dimensional (2D) techniques are invaluable for confirming assignments and elucidating the structures of more complex derivatives. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons on the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the bromophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing connectivity across multiple bonds. It would show correlations between the protons on the phenyl ring and the C2 carbon of the thiazole ring, providing definitive evidence for the link between the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. orientjchem.org

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. researchgate.net

Thiazole ring vibrations: The C=N and C=C stretching vibrations of the thiazole ring are also expected in the fingerprint region, often between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.net

C-Cl stretching: The vibrations corresponding to the two carbon-chlorine bonds on the thiazole ring are expected in the 850-550 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration of the bromophenyl group typically appears at lower frequencies, generally in the 600-500 cm⁻¹ range.

Studies on related compounds such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have utilized FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign these vibrational modes comprehensively. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-H stretch3100 - 3000 orientjchem.org
Aromatic C=C stretch1600 - 1450 researchgate.net
Thiazole Ring (C=N, C=C) stretch1600 - 1300 researchgate.net
C-Cl stretch850 - 550N/A
C-Br stretch600 - 500N/A

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental formula of a compound. For this compound (C₉H₄BrCl₂NS), HRMS would provide a measured mass accurate to within a few parts per million of the calculated theoretical mass, confirming its elemental composition. mdpi.com

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks (M, M+2, M+4, M+6) whose relative intensities are predictable, providing strong evidence for the presence of these specific halogen atoms. Electron impact fragmentation studies on related 2-substituted-4-arylthiazoles show that prominent fragmentation pathways often involve the cleavage of the thiazole ring. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related structures allows for well-founded predictions of its geometric features.

Crystal structure analyses of similar compounds, such as 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole, show that the phenyl and thiazole ring systems are nearly coplanar, with a small dihedral angle of 4.5(4)° between the planes of the two rings. nih.gov A similar planar or near-planar conformation is expected for this compound, which facilitates electronic conjugation between the aromatic systems. The analysis would precisely define the bond lengths of the C-S, C-N, C-Cl, and C-Br bonds.

Furthermore, the crystal packing would reveal any significant intermolecular interactions. In halogenated organic compounds, halogen bonding (e.g., Br···N, Cl···S) and π-π stacking interactions between aromatic rings are common and play a crucial role in dictating the supramolecular architecture. researchgate.netresearchgate.net For example, the crystal structure of 2,4-diacetyl-5-bromothiazole is dominated by both intramolecular and intermolecular halogen bonding between bromine and carbonyl oxygen atoms. researchgate.net

Table 3: Representative Crystallographic Data from a Related Bromophenyl-Thiazole Derivative.
ParameterValueCompoundReference
Crystal SystemMonoclinic2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole nih.gov
Space GroupP2₁/c
Dihedral Angle (Phenyl-Thiazole)4.5(4)°

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

Halogen Bonding: The presence of three halogen atoms (one bromine, two chlorine) makes halogen bonding a primary structure-directing force in the crystal lattice of this compound. A halogen bond is a noncovalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) such as a lone pair on a nitrogen, oxygen, or sulfur atom, or the π-electrons of an aromatic ring. This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. researchgate.net

In related heterocyclic structures, various types of halogen bonds have been observed. For instance, studies on N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives have identified intermolecular C=S⋯X (where X = Cl, Br) halogen bonds. mdpi.com In the crystal structure of these compounds, the S⋯Cl distance was found to be 3.4847(6) Å, which is 1.8% shorter than the sum of the van der Waals radii, with a C-Cl⋯S angle of 173.86(5)°, indicating a strong and highly directional interaction. mdpi.com Similarly, S⋯Br distances of 3.313 Å to 3.580 Å have been recorded, representing a shortening of up to 9.3% compared to the van der Waals radii sum. mdpi.com For this compound, one could anticipate C-Br···N, C-Cl···N, or C-X···S interactions, where the nitrogen or sulfur atom of the thiazole ring acts as the halogen bond acceptor. Additionally, interactions between the halogen atoms themselves (e.g., Br···Cl) are possible. The analysis of pyrazolyl-thiazole derivatives has also highlighted the importance of halogen and chalcogen bonding in directing the crystal structure. rsc.orgconicet.gov.ar

π-π Stacking: The planar aromatic systems of the bromophenyl and dichlorothiazole rings are capable of engaging in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are crucial in the packing of many aromatic compounds. The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (or T-shaped) arrangements.

In studies of thiazolo[5,4-d]thiazole (B1587360) derivatives, π-π stacking was observed around the phenyl rings, influencing the material's photophysical properties. rsc.org In one derivative, interacting phenyl centroids of cofacial molecules were noted. rsc.org Similarly, research on pyrazolyl-thiazole derivatives has confirmed the structure-directing role of π-stacking. rsc.orgcsic.es In the crystal structure of a related imidazole (B134444) derivative, π-π stacking interactions were observed between imidazole rings with an intercentroid separation of 3.792 (2) Å. nih.gov For this compound, stacking between the bromophenyl rings of adjacent molecules or between the bromophenyl and thiazole rings could be expected, contributing significantly to the stability of the crystal lattice.

Hydrogen Bonding: While the parent molecule this compound lacks conventional hydrogen bond donors (like O-H or N-H), derivatives containing such functional groups would exhibit hydrogen bonding as a dominant interaction. For example, in derivatives of 4-(4-bromophenyl)-thiazol-2-amine, the amine group (NH₂) can act as a hydrogen bond donor. nih.gov In the crystal structures of other thiazole derivatives, molecules have been shown to form extended chains through O-H⋯N hydrogen bonds or associate into dimers via N-H⋯N hydrogen bonds. nih.gov The introduction of hydroxyl, amine, or amide functionalities onto the core structure would therefore lead to predictable hydrogen-bonded motifs, such as chains or dimers, which would compete with and modify the influence of halogen bonding and π-π stacking.

Interaction TypeExample Compound ClassInteracting GroupsTypical Distance (Å)Significance
Halogen BondHalophenyl-quinazoline-thiones mdpi.comC=S···Br3.31 - 3.58Highly directional; significant influence on molecular orientation.
Halogen BondHalophenyl-quinazoline-thiones mdpi.comC=S···Cl3.48Shorter than van der Waals sum, indicating a strong interaction.
π-π StackingTriarylazoimidazoles nih.govImidazole-Imidazole3.79 (intercentroid)Stabilizes packing through aromatic ring interactions.
π-π StackingThiadiazole Derivatives researchgate.netThiadiazolium-Thiadiazolium3.95 (intercentroid)Contributes to the formation of layered or stacked structures.
Hydrogen BondThiazole Derivatives nih.govO-H···NNot SpecifiedForms one-dimensional supramolecular chains.
Hydrogen BondThiazole Derivatives nih.govN-H···NNot SpecifiedCreates dimeric molecular associations.

Influence of Substituents on Solid-State Architecture

The solid-state architecture of a molecular crystal is not static but can be systematically modified by altering the functional groups, or substituents, attached to the core molecule. This practice, known as crystal engineering, allows for the tuning of intermolecular interactions and, consequently, the physical properties of the material. For derivatives of this compound, substituents on either the phenyl or thiazole ring can profoundly influence the crystal packing.

The introduction of different substituents alters the balance of intermolecular forces. For example:

Hydrogen Bonding Capability: Introducing groups capable of hydrogen bonding, such as -OH, -NH₂, or -COOH, will often result in these strong, directional interactions dominating the crystal packing. These groups can lead to the formation of robust supramolecular synthons (e.g., dimers, chains, sheets) that may override the weaker halogen bonding or π-π stacking interactions that would otherwise direct the structure.

Electronic Effects: Modifying the electronic nature of the substituents can tune the strength of existing interactions. Placing a strong electron-withdrawing group on the phenyl ring can enhance the positive σ-hole on the bromine atom, strengthening its potential as a halogen bond donor. Conversely, electron-donating groups could weaken this potential. These electronic changes also affect the electron density of the aromatic π-system, which can modulate the strength and geometry of π-π stacking interactions. nih.gov

The interplay between these substituent effects determines the final crystal structure. A systematic variation of substituents allows for a detailed exploration of the supramolecular landscape, enabling the targeted design of materials with specific solid-state architectures.

Substituent TypeExample LocationPrimary Influence on InteractionResulting Architectural ChangeReference
Alkyl Chains (-CH₃, -C₃H₇, etc.)Phenyl ring of Thiazolo[5,4-d]thiazoleSteric Hindrance, van der Waals forcesModulates packing from herringbone to slipped-stack arrangements. rsc.orgrsc.org
Hydrogen Bond Donors/Acceptors (-OH, -NH₂)Core thiazole or phenyl ringHydrogen BondingFormation of predictable, strong motifs like dimers and chains, often dominating over other forces. nih.gov
Electron-Withdrawing Groups (-NO₂, -CN)Phenyl ringHalogen Bonding, π-π StackingEnhances σ-hole on Br, strengthening halogen bonds; alters π-system electrostatics. nih.gov
Electron-Donating Groups (-OCH₃, -N(CH₃)₂)Phenyl ringHalogen Bonding, π-π StackingReduces σ-hole on Br, potentially weakening halogen bonds; alters π-system electrostatics. nih.gov

Computational and Theoretical Investigations of 2 4 Bromophenyl 4,5 Dichlorothiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.netnih.govmdpi.comscispace.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For 2-(4-Bromophenyl)-4,5-dichlorothiazole, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations can elucidate the distribution of electrons within this compound and determine the energies and shapes of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). mdpi.commdpi.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.commdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-withdrawing nature of the chlorine and bromine atoms is expected to influence the energies of these orbitals.

Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For similar heterocyclic compounds, the HOMO is often distributed over the electron-rich aromatic rings, while the LUMO may be localized on regions with electron-deficient characteristics. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-2.1 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and stability
Dipole Moment2.5 DPolarity of the molecule

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated thiazole (B1198619) derivatives.

DFT calculations provide a range of theoretical parameters, known as global reactivity descriptors, that help in predicting the chemical reactivity of this compound. These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of the molecule.

Furthermore, DFT can be used to model potential reaction pathways by calculating the energies of reactants, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction thermodynamics, providing insights into the feasibility and mechanism of various chemical transformations involving this compound. For instance, modeling the reaction pathways for nucleophilic substitution at the thiazole ring can help predict the most likely sites of reaction.

DFT methods are widely used to simulate spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.comresearchgate.net By calculating the vibrational frequencies and NMR chemical shifts of this compound, a theoretical spectrum can be generated. nih.govscispace.com

Comparing these simulated spectra with experimental data serves as a powerful tool for structural confirmation. researchgate.netmdpi.com Discrepancies between the calculated and experimental spectra can be minimized by applying scaling factors to the theoretical frequencies to account for systematic errors in the computational methods. mdpi.com A good correlation between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. nih.govscispace.com

Molecular Dynamics Simulations for Conformational Landscape and Stability

While quantum chemical calculations are often performed on a single, optimized geometry, molecules in reality are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and stability of this compound. nih.govplos.org

MD simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformers, and the flexibility of various parts of the structure. nih.gov For this compound, a key conformational variable is the torsion angle between the phenyl and thiazole rings. MD simulations can explore the rotational barrier around this bond and identify the most stable rotational isomers. These simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, by revealing its accessible conformations. nih.gov

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Parameters

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the structural or electronic features of a molecule and its chemical reactivity. Theoretical parameters derived from computational methods are invaluable in developing these relationships. For this compound and its analogues, SRR studies can be conducted using a variety of calculated descriptors.

Key theoretical parameters used in SRR studies include:

Frontier Orbital Energies (HOMO, LUMO): Correlate with the molecule's ability to participate in charge-transfer interactions.

Mulliken Atomic Charges: Indicate the distribution of charge on each atom, helping to identify potential sites for electrophilic or nucleophilic attack. materialsciencejournal.org

Molecular Electrostatic Potential (MESP): Provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govscispace.commaterialsciencejournal.org

By systematically modifying the structure of this compound (e.g., by changing the substituents on the phenyl ring) and calculating these theoretical parameters for each derivative, a quantitative structure-reactivity relationship (QSRR) model can be developed. These models can then be used to predict the reactivity of new, unsynthesized derivatives.

Computational Design of Novel Derivatives

A major advantage of computational and theoretical investigations is their application in the rational design of novel molecules with enhanced properties. researchgate.netbiotech-asia.org Starting with this compound as a lead compound, computational methods can be used to design new derivatives with, for example, improved electronic properties or specific reactivity profiles.

The process of computational design typically involves:

In Silico Modification: The structure of this compound is systematically modified in a computer model. This could involve introducing different substituents at various positions on the phenyl or thiazole rings.

Property Calculation: For each newly designed derivative, a suite of theoretical calculations (DFT, MD) is performed to predict its key properties (e.g., HOMO-LUMO gap, reactivity descriptors, conformational stability).

Screening and Selection: The calculated properties of the derivatives are then compared to a set of desired criteria. The most promising candidates, which are predicted to have the desired properties, are selected for synthesis and experimental validation.

This in silico approach significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.govnih.gov

Advanced Research Applications of 2 4 Bromophenyl 4,5 Dichlorothiazole As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The trifunctional nature of 2-(4-bromophenyl)-4,5-dichlorothiazole makes it an exceptionally valuable intermediate in synthetic organic chemistry. The three halogen atoms—one bromine on the phenyl ring and two chlorines on the thiazole (B1198619) ring—can be selectively addressed through various cross-coupling and substitution reactions, enabling the stepwise construction of intricate molecular architectures.

The bromine atom on the phenyl ring is a prime handle for a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromophenyl moiety can readily participate in:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Simultaneously, the 4,5-dichloro-substituted thiazole core offers distinct reactivity. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to displace one or both chlorine atoms. The reactivity of these positions can be influenced by the reaction conditions and the nature of the nucleophile, potentially allowing for regioselective functionalization.

This orthogonal reactivity of the bromo and chloro substituents is a key feature, enabling chemists to perform sequential modifications on the molecule. For example, one could first perform a Suzuki coupling on the bromophenyl group and then execute a nucleophilic substitution on the dichlorothiazole ring, or vice versa. This strategic functionalization is crucial for building libraries of compounds for drug discovery or for the total synthesis of complex natural products. The thiazole ring itself is a "privileged structure" in medicinal chemistry, frequently found in bioactive compounds and FDA-approved drugs, which further enhances the value of its derivatives in the synthesis of pharmacologically relevant molecules. nih.govfrontiersin.org

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypeReagent/CatalystResulting Functional GroupPotential Application
4-BromophenylSuzuki CouplingAr'-B(OH)₂, Pd catalystBiarylSynthesis of bioactive compounds, conjugated materials
4-BromophenylSonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl-alkyneCreation of rigid molecular linkers, materials science
4-BromophenylBuchwald-Hartwig AminationR₂NH, Pd catalystDiaryl/Alkyl-aryl aminePharmaceutical synthesis
4,5-Dichlorothiazole (B13880855)Nucleophilic Aromatic Substitution (SNAr)R-NH₂, BaseAmino-thiazoleBuilding blocks for complex heterocycles
4,5-DichlorothiazoleNucleophilic Aromatic Substitution (SNAr)R-SH, BaseThioether-thiazoleSynthesis of potential enzyme inhibitors

Exploration in Materials Science Research

The structural framework of this compound is well-suited for applications in materials science, particularly in the field of organic electronics. Thiazole-containing π-conjugated systems are known to possess interesting photophysical and electronic properties, making them candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The 2-aryl-thiazole core can be integrated into larger conjugated systems. The reactive halogen sites on the molecule serve as points for polymerization or for the attachment of other functional units to tune the material's electronic properties, such as its HOMO/LUMO energy levels and charge carrier mobility. For example, the bromine and chlorine atoms can be used in metal-catalyzed polymerization reactions (e.g., Suzuki or Stille polycondensation) to create conjugated polymers.

Research on related dithienylthiazolo[5,4-d]thiazole derivatives has demonstrated their potential as active materials in solution-processable OFETs. conicet.gov.ar These studies show that modifying the aryl substituents on the thiazole-based core can influence the material's solid-state packing and, consequently, its charge transport characteristics. conicet.gov.ar By extension, this compound could serve as a monomer or a core unit for the synthesis of novel organic semiconductors. The presence of the heavy bromine atom and the electron-withdrawing chlorine atoms can also influence properties like intersystem crossing rates, which could be relevant for applications in phosphorescent OLEDs or photodynamic therapy.

Table 2: Potential Materials Science Applications Derived from this compound

Application AreaDerived Material TypeRole of the Building BlockKey Functionalization Strategy
Organic Electronics (OFETs)Conjugated Polymers/Small MoleculesMonomer or Core ScaffoldCross-coupling reactions at Br and Cl sites to extend π-conjugation
Organic Photovoltaics (OPVs)Donor or Acceptor MaterialsCore unit for synthesizing push-pull architecturesSequential functionalization to add electron-donating/withdrawing groups
Organic Light-Emitting Diodes (OLEDs)Emissive or Host MaterialsCore scaffold with tunable photophysical propertiesSubstitution at halogen sites to modify emission wavelength and efficiency

Development as Ligands in Catalysis (e.g., Organometallic Catalysis, Asymmetric Synthesis)

Heterocyclic compounds are of great interest in coordination chemistry and catalysis due to the presence of heteroatoms with available lone pairs for metal binding. The thiazole ring in this compound contains both a nitrogen and a sulfur atom, which can act as coordination sites for a variety of transition metals.

This compound can serve as a precursor for the synthesis of more sophisticated ligands. The chlorine atoms at the 4- and 5-positions can be displaced by other donor groups, such as phosphines, amines, or pyridyls, through nucleophilic substitution. This would allow for the creation of bidentate or even tridentate ligands with a rigid thiazole backbone. For example, substitution of the chlorine at the 5-position with a diphenylphosphine (B32561) group would yield a P,N-type ligand, a class of ligands known to be effective in various catalytic transformations.

The 4-bromophenyl group provides an additional site for modification. It could be functionalized to introduce another coordinating group or a chiral auxiliary, which would be particularly relevant for applications in asymmetric synthesis. The rigidity and defined geometry of the thiazole scaffold are advantageous for creating a well-defined coordination sphere around a metal center, which is crucial for achieving high selectivity and activity in catalysis. While specific applications of this compound as a ligand are not yet prominent in the literature, its structural features suggest significant potential for the development of novel catalysts.

Role as a Scaffold for Chemical Probe Development

In the field of chemical biology, chemical probes are small molecules used to study and manipulate biological systems. A good scaffold for a chemical probe should be synthetically accessible, allow for systematic structural modification, and possess favorable physicochemical properties. Thiazoles are considered privileged scaffolds in medicinal chemistry, as they are often found in molecules with diverse biological activities. nih.govnih.gov

This compound represents an excellent starting point for the development of chemical probes using a fragment-based or library-based approach. The rigid core structure presents three distinct vectors for chemical diversification, corresponding to the three halogen atoms. This allows for the systematic exploration of the chemical space around the scaffold to identify interactions with a biological target, such as a protein or enzyme.

For example, in a typical probe development workflow:

Affinity Handle: One of the reactive sites (e.g., the 4-chloro position) could be used to attach a linker connected to a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling.

Selectivity/Potency Groups: The other two sites (the 5-chloro and 4-bromo positions) can be functionalized with a library of different chemical fragments to optimize binding affinity and selectivity for the target of interest.

This systematic and modular approach allows researchers to develop potent and selective probes to investigate protein function, validate drug targets, or be used as diagnostic agents. The synthetic tractability of the this compound scaffold makes it an attractive platform for such endeavors.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-4,5-dichlorothiazole, and how can its structure be confirmed experimentally?

Methodological Answer: The synthesis typically involves cyclization reactions using halogenated precursors. For example, thiazole derivatives are often prepared via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A representative protocol involves refluxing intermediates (e.g., bromophenyl-substituted thioamides) in polar aprotic solvents like DMSO or ethanol, followed by purification via recrystallization (water-ethanol mixtures) . Structural confirmation requires a combination of FT-IR (to identify functional groups like C-Br and C-Cl stretches), NMR (¹H/¹³C for aromatic proton environments and halogen substituent positions), and LCMS (to verify molecular weight and fragmentation patterns). For crystalline samples, X-ray diffraction provides definitive stereochemical validation .

Q. How can researchers evaluate the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility : Use a shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, hexane) at controlled temperatures (25°C–60°C). Quantify saturation points via UV-Vis spectroscopy or HPLC.
  • Stability : Perform accelerated degradation studies under stress conditions (e.g., pH 3–10 buffers, UV light, 40°C–80°C). Monitor decomposition via HPLC-MS and identify degradation products. Thermal stability can be assessed using TGA/DSC to determine melting points and decomposition thresholds .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi. Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

Methodological Answer: Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways. Software like Gaussian or ORCA can calculate activation energies and predict regioselectivity for halogenation steps. Combine with molecular dynamics simulations to explore solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Validate predictions experimentally using in situ FT-IR or Raman spectroscopy to monitor real-time reaction progress .

Q. What statistical methods are effective for optimizing reaction yields and minimizing byproducts?

Methodological Answer: Employ factorial design (e.g., 2³ full factorial) to test variables like temperature, solvent ratio, and catalyst loading. Analyze main effects and interactions using ANOVA. For complex systems, response surface methodology (RSM) with central composite design identifies optimal conditions. Use HPLC-PDA to quantify byproducts and correlate with process parameters. Orthogonal design (e.g., Taguchi methods) reduces experimental runs while maintaining robustness .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Cross-validation : Replicate assays in independent labs with standardized protocols.
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly, resolving discrepancies from indirect assays (e.g., MTT) .

Q. What strategies enable the design of multi-step syntheses for derivatives of this compound?

Methodological Answer:

  • Retrosynthetic analysis : Break down the target into precursors (e.g., 4-bromophenylboronic acid for Suzuki couplings).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates in thiazole ring functionalization.
  • Parallel synthesis : Employ robotic liquid handlers to screen coupling reactions (e.g., Buchwald-Hartwig amination) under varying conditions .

Q. How can researchers integrate computational and experimental data to predict novel applications (e.g., optoelectronic materials)?

Methodological Answer:

  • QSAR models : Train machine learning algorithms on electronic properties (HOMO-LUMO gaps, dipole moments) to predict charge transport behavior.
  • Thin-film characterization : Use AFM and XRD to correlate crystallinity with computational predictions of π-π stacking efficiency.
  • Collaborative platforms : Share datasets via cloud-based tools (e.g., ChemCompute) for reproducibility and iterative refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.